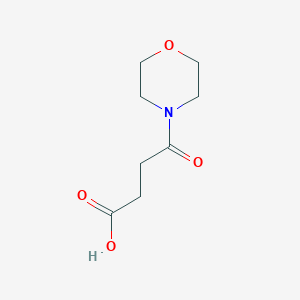

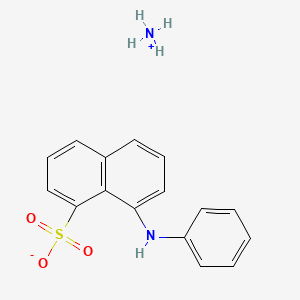

Ammonium 8-(phenylamino)naphthalene-1-sulfonate

Übersicht

Beschreibung

Ammonium 8-(phenylamino)naphthalene-1-sulfonate, also known as 8-AN, is a synthetic organic compound that is used in a variety of scientific research applications. It is a member of the naphthalene sulfonates family and has been used in the study of biochemistry, physiology, and pharmacology. 8-AN is a potent inhibitor of several enzymes and has been used as a tool to study metabolic pathways.

Wissenschaftliche Forschungsanwendungen

Fluorescence Properties and Analytical Applications

Ammonium 8-(phenylamino)naphthalene-1-sulfonate (ANS) is notably used in the study of fluorescence properties. Hüttenhain and Balzer (1994) explored the fluorescence characteristics of ANS in the presence of various monovalent cations, revealing its potential in fluorescence studies (Hüttenhain & Balzer, 1994). They also investigated the solvatochromic fluorescence properties of ANS in different solvents, providing insights into its application in solvatochromic studies (Hüttenhain, Balzer, & Feldmann, 1994).

Application in Thin-Layer Chromatography

ANS has been employed in the quantitative evaluation of thin-layer chromatograms (TLC). Hüttenhain and Balzer (1989) utilized the polarity-dependent fluorescence of ANS to develop a method for quantifying compounds in TLC, highlighting its utility in analytical chemistry (Hüttenhain & Balzer, 1989).

Hyper-Rayleigh Scattering Studies

The compound has been studied for its hyperpolarizability properties. Kodaira et al. (1997) investigated the hyperpolarizability of ANS invarious solvents using the Hyper-Rayleigh scattering technique. Their findings revealed the impact of solvent polarity on the hyperpolarizability of ANS, contributing to the understanding of its physicochemical properties (Kodaira et al., 1997).

Research in Molecular and Crystal Structures

The molecular and crystal structures involving ammonium sulfonate salts have been extensively studied. Lemmerer et al. (2009) examined the crystal structures and hydrogen-bonded networks in various ammonium sulfonate salts. Their research provides valuable insights into the molecular interactions and structural characteristics of these compounds (Lemmerer, Bourne, & Fernandes, 2009).

Interaction with Biological Membranes

Joondan et al. (2015) synthesized a series of quaternary ammonium compounds derived from l-Phenylalanine and investigated their interaction with model membranes. The study included the use of ANS as a fluorescence probe, demonstrating its application in studying membrane interactions and providing insights into antibacterial properties (Joondan et al., 2015).

Solvent Effect on Surfactants

Zhang, Zeng, and He (2009) researched the effects of temperature and surfactants on the sorption behaviors of naphthalene and phenanthrene in soils. The study is relevant in understanding the environmental interactions of related compounds, although it does not focus directly on ANS (Zhang, Zeng, & He, 2009).

Wirkmechanismus

Target of Action

Ammonium 8-(phenylamino)naphthalene-1-sulfonate, also known as 8-Anilino-1-naphthalenesulfonic acid ammonium salt, primarily targets proteins . It is used as a fluorescent probe for protein studies . The compound’s fluorescence characteristics make it a useful probe of polarity in many proteins and enzymes .

Mode of Action

The interaction of this compound with its protein targets results in changes in fluorescence . When the compound enters the hydrophobic core of cyclodextrin, its fluorescence increases . This change in fluorescence can be measured, providing valuable information about the protein’s conformation and folding .

Biochemical Pathways

This compound affects the biochemical pathways related to protein folding and conformational changes . The compound’s fluorescence characteristics change depending on the polarity of the environment, making it a useful tool for studying molecular assemblies of surfactants and amphiphilic polymers .

Pharmacokinetics

It is known that the compound is soluble in water, 1n naoh, and methanol , which suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed as changes in fluorescence. These changes provide insights into protein conformation, folding, and the polarity of the protein’s environment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s fluorescence increases when it enters the hydrophobic core of cyclodextrin . Additionally, the compound forms a cationic complex in the presence of sodium, causing it to fluoresce . Therefore, the presence of certain ions and the polarity of the environment can significantly affect the compound’s fluorescence and, consequently, its utility as a probe .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Ammonium 8-(phenylamino)naphthalene-1-sulfonate is known for its solvatochromic fluorescence properties . This property allows it to be used in the study of molecular assemblies of surfactants and amphiphilic polymers . The fluorescence of this compound increases when it enters the hydrophobic core of cyclodextrin .

Cellular Effects

The cellular effects of this compound are primarily observed through its fluorescence properties. The compound’s fluorescence increases when it enters the hydrophobic core of cyclodextrin . This property is commonly used to study molecular assemblies of surfactants and amphiphilic polymers .

Molecular Mechanism

The molecular mechanism of this compound is primarily based on its solvatochromic fluorescence properties . The compound’s fluorescence increases when it enters the hydrophobic core of cyclodextrin . This property is commonly used to study molecular assemblies of surfactants and amphiphilic polymers .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are primarily observed through its fluorescence properties . The compound’s fluorescence increases when it enters the hydrophobic core of cyclodextrin .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ammonium 8-(phenylamino)naphthalene-1-sulfonate involves the reaction of 8-naphthalenesulfonic acid with phenylamine to form 8-(phenylamino)naphthalene-1-sulfonic acid, which is then neutralized with ammonium hydroxide to form the final product.", "Starting Materials": [ "8-naphthalenesulfonic acid", "phenylamine", "ammonium hydroxide" ], "Reaction": [ "Step 1: 8-naphthalenesulfonic acid is dissolved in a suitable solvent, such as water or ethanol.", "Step 2: Phenylamine is added to the solution and the mixture is heated to reflux for several hours.", "Step 3: The resulting 8-(phenylamino)naphthalene-1-sulfonic acid is isolated by filtration or extraction and dried.", "Step 4: Ammonium hydroxide is added to the dried 8-(phenylamino)naphthalene-1-sulfonic acid until the pH of the solution reaches 7-8.", "Step 5: The resulting Ammonium 8-(phenylamino)naphthalene-1-sulfonate is isolated by filtration or precipitation and dried." ] } | |

| 28836-03-5 | |

Molekularformel |

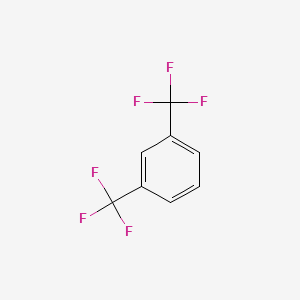

C16H16N2O3S |

Molekulargewicht |

316.4 g/mol |

IUPAC-Name |

8-anilinonaphthalene-1-sulfonic acid;azane |

InChI |

InChI=1S/C16H13NO3S.H3N/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13;/h1-11,17H,(H,18,19,20);1H3 |

InChI-Schlüssel |

IPBNQYLKHUNLQE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].[NH4+] |

Kanonische SMILES |

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)O.N |

| 28836-03-5 | |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

82-76-8 (Parent) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.